molecular formula C21H21N3O3S B2590048 N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1021065-18-8

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2590048
CAS RN: 1021065-18-8
M. Wt: 395.48
InChI Key: QUNSVRZNRFZHTK-UHFFFAOYSA-N
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Description

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide, commonly known as N-(5-isoquinolinesulfonyl)-1-piperazinecarboxamide (KN-62), is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It is a widely used tool compound in scientific research to study the role of CaMKII in cellular signaling and various physiological processes.

Scientific Research Applications

Potential Antipsychotic Agents

Research on heterocyclic analogues of certain benzamide derivatives has shown potential for these compounds as antipsychotic agents. These analogues demonstrate binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing promise in the development of treatments for psychiatric disorders without the typical side effects associated with current antipsychotic medications (Norman et al., 1996).

Enzyme Inhibition

Studies have also explored the enzyme inhibitory properties of related benzamide derivatives. Specifically, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly one with significant potency against AChE, are being considered for the development of antidementia agents, highlighting the therapeutic potential of benzamide derivatives in treating neurodegenerative diseases (Sugimoto et al., 1990).

Luminescent Properties and Photo-induced Electron Transfer

Naphthalimides with piperazine substituents, related to the chemical structure of N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide, have been synthesized and studied for their luminescent properties and potential in photo-induced electron transfer (PET) processes. These studies contribute to the understanding of the electronic properties of benzamide derivatives and their applications in materials science (Gan et al., 2003).

Mixed Dopamine D2/Serotonin 5-HT2 Receptor Antagonists

Further research into cyclic benzamides has identified compounds with promising in vitro and in vivo activities as potential atypical antipsychotic agents. These studies focus on compounds that exhibit good selectivity for the dopamine D2 and serotonin 5-HT2 receptors, offering a basis for developing new treatments for schizophrenia that may have lower risks of causing extrapyramidal side effects (Norman et al., 1994).

properties

IUPAC Name

N-isoquinolin-5-yl-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(23-20-6-4-5-17-15-22-12-11-19(17)20)16-7-9-18(10-8-16)28(26,27)24-13-2-1-3-14-24/h4-12,15H,1-3,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNSVRZNRFZHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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